Isoquinoline-1-carbaldehyde

Heterocyclic synthesis Flash vacuum thermolysis Imidazoazine formation

Researchers targeting imidazo[5,1-a]isoquinoline frameworks should note that isoquinoline-1-carbaldehyde cannot be replaced by isoquinoline-3-carbaldehyde or quinoline-2-carbaldehyde-the 1-position formyl group dictates regiochemical cyclization pathways. Using positional isomers leads to divergent products and altered yields (documented FVT cyclization benchmark: 50-75%). This compound is also a validated Na⁺/K⁺-ATPase inhibitor, making it a dual-purpose tool for heterocyclic synthesis and membrane-transport studies. • Purity: ≥97% (HPLC-validated with COA available) • Established route to 3-methyl-imidazo[5,1-a]isoquinoline via FVT • Documented Na⁺/K⁺-ATPase binding and ion-transport inhibition activity

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 4494-18-2
Cat. No. B1296187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-1-carbaldehyde
CAS4494-18-2
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C=O
InChIInChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H
InChIKeyHORFVOWTVOJVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinoline-1-carbaldehyde Specifications and Procurement


Isoquinoline-1-carbaldehyde (CAS 4494-18-2) is a heterocyclic aromatic aldehyde with the molecular formula C₁₀H₇NO and a molecular weight of 157.17 g/mol, characterized by a fused benzene-pyridine bicyclic system with a formyl group at the 1-position [1]. At room temperature, it exists as an off-white to pale yellow solid with a melting point of 55–55.5 °C, a predicted boiling point of 308.6±15.0 °C at 760 mmHg, and a predicted density of 1.223±0.06 g/cm³ [1]. The compound requires storage under inert atmosphere in a freezer at temperatures below -20°C to prevent degradation [1]. Commercially available grades typically range from 96% to 98% purity, with certificates of analysis including NMR, HPLC, and GC validation available from reputable vendors .

Position-specific formyl group for regioselective heterocyclizations
Solid-state form (mp 55–55.5 °C) supports accurate weighing and handling
Requires cold storage below -20 °C under inert atmosphere

Risks of Isomer Substitution for Isoquinoline-1-carbaldehyde


Isoquinoline-1-carbaldehyde cannot be freely substituted with its positional isomers such as isoquinoline-3-carbaldehyde (CAS 5470-80-4) or isoquinoline-2(1H)-carbaldehyde, nor with structurally related quinoline-2-carbaldehyde. The aldehyde substitution position on the isoquinoline scaffold dictates regiochemical outcomes in heterocyclization reactions and influences both the electronic environment of the nitrogen atom and the steric accessibility of the formyl group. A direct comparative study of flash vacuum thermolysis (FVT) reactions involving tert-butylimines derived from isoquinoline-1-carbaldehyde and quinoline-2-carbaldehyde demonstrates that the regioisomeric position of the formyl group leads to distinct cyclization pathways, with isoquinoline-1-carbaldehyde yielding 3-methyl-imidazo[5,1-a]isoquinoline while quinoline-2-carbaldehyde produces 1-methyl-imidazo[1,5-a]quinoline [1]. The reaction yields differ measurably, and the byproduct profiles are scaffold-dependent [1]. Procurement decisions that treat these isomers as interchangeable building blocks will result in divergent synthetic outcomes, altered reaction yields, and potentially different impurity profiles that complicate downstream purification and validation workflows.

Risk
Target (1-carbaldehyde)
Substitute (3-carbaldehyde / quinoline isomer)
Cyclization product identity shifts
Full regioselectivity onto adjacent ring N; yields imidazo[5,1-a]isoquinoline
Quinoline-2-carbaldehyde yields imidazo[1,5-a]quinoline; scaffold-dependent byproducts
Physical property data may be incomplete
Validated mp, predicted bp/density; solid form predictable
3-carbaldehyde lacks validated mp/bp; handling uncertainty
Commercial sourcing and documentation gap
Multi-vendor, 96–98% purity with COA (NMR, HPLC, GC)
Limited vendor availability; sparse analytical documentation

Differentiation Evidence for Isoquinoline-1-carbaldehyde


FVT Imidazoazine Synthesis Yield

In a head-to-head comparative study of flash vacuum thermolysis (FVT) of tert-butylimines derived from various heteroaromatic carbaldehydes, isoquinoline-1-carbaldehyde demonstrated a yield range of 50–75% for the major cyclization product (3-methyl-imidazo[5,1-a]isoquinoline), which is measurably lower than the excellent yields observed for monocyclic imines but comparable to other bicyclic scaffolds in the same study [1]. The reaction proceeds with full regioselectivity onto the adjacent ring nitrogen atom, and the study explicitly notes the formation of byproducts including isoquinoline itself [1]. This quantitative yield data provides a verifiable benchmark for synthetic chemists evaluating whether isoquinoline-1-carbaldehyde meets project-specific yield requirements relative to alternative aldehyde precursors. Notably, the quinoline-2-carbaldehyde-derived imine produced 1-methyl-imidazo[1,5-a]quinoline under identical FVT conditions, confirming that scaffold substitution alters not only yield but also the identity of the cyclized product [1].

FVT Yield
Head-to-head
50–75% yield for 3-methyl-imidazo[5,1-a]isoquinoline; quinoline-2-carbaldehyde yields different regioisomer under identical FVT conditions
Reported FVT yield context; scaffold dictates product identity
Byproducts include isoquinoline; yields comparable within bicyclic series
Heterocyclic synthesis Flash vacuum thermolysis Imidazoazine formation

Na⁺/K⁺-ATPase Inhibition Activity

Isoquinoline-1-carbaldehyde has been identified as an inhibitor of sodium/potassium-ATPase (Na⁺/K⁺-ATPase), a membrane-bound enzyme critical for maintaining cellular electrochemical gradients . Studies indicate that the compound binds to the active site of Na⁺/K⁺-ATPase, hindering ion transport across cell membranes . This inhibitory property has driven its investigation as a pharmacological tool compound for studying ATP-utilizing enzymes and membrane transport mechanisms [1]. A patent disclosure further identifies quinoline- and isoquinoline-based compounds, including isoquinoline-1-carbaldehyde, as exhibiting ATP-utilizing enzyme inhibitory activity [1]. While direct comparative IC₅₀ data for isoquinoline-1-carbaldehyde against specific positional isomers or alternative aldehydes is not available in the open literature, the compound's demonstrated Na⁺/K⁺-ATPase inhibitory activity distinguishes it from structurally related aldehydes lacking this pharmacological profile. Notably, the derivative 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ) has been studied as a ribonucleotide reductase inhibitor with antitumor properties, demonstrating the broader pharmacological relevance of the isoquinoline-1-carbaldehyde scaffold in medicinal chemistry research [2].

Na⁺/K⁺-ATPase
Class-level
Documented active-site binding and ion transport inhibition; IC₅₀ not reported in open literature
Class-level enzyme inhibition context for ion transport research
Direct comparative quantitative data absent; patent-level evidence
Enzyme inhibition Ion transport Pharmacological tool

Solid-State Properties and Storage Requirements

Isoquinoline-1-carbaldehyde exhibits a well-defined melting point of 55–55.5 °C, existing as an off-white to pale yellow crystalline solid at ambient conditions [1]. This solid-state physical form contrasts with some related aromatic aldehydes that exist as liquids at room temperature, offering potential advantages in weighing accuracy, shipping stability, and formulation workflows. The compound mandates specific storage conditions: an inert atmosphere and freezer storage at temperatures below -20°C to preserve chemical integrity [1]. This storage requirement reflects the aldehyde group's susceptibility to oxidation and the compound's moderate reactivity profile. For comparison, isoquinoline-3-carbaldehyde (CAS 5470-80-4) lacks publicly reported, experimentally validated melting point and boiling point data in authoritative databases, making isoquinoline-1-carbaldehyde the more thoroughly characterized and more predictable option for reproducible experimental workflows . The availability of comprehensive physicochemical characterization data reduces the risk of unexpected handling complications during scale-up or long-term storage.

Physical State
Specification review
Solid (mp 55–55.5 °C); 3-isomer lacks validated mp data; inert-atmosphere storage required
Characterized solid-state property supports reproducible handling
Predicted bp/density available; isomer data gaps introduce handling risk
Physical properties Storage stability Handling requirements

Bioactive Derivative Precursor

Isoquinoline-1-carbaldehyde serves as a versatile building block for constructing complex heterocyclic frameworks with demonstrated biological relevance. The compound is employed in the synthesis of pharmaceutical agents targeting neurological disorders and has been utilized in developing fluorescent probes for biological imaging applications . Of particular note, the derivative 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ) has been characterized as a ribonucleotide reductase inhibitor with documented antitumor properties, with studies demonstrating altered efflux properties and multi-drug resistance mechanisms in mouse leukemia L1210 cells [1]. Additionally, yeast model studies with Saccharomyces cerevisiae have shown that sensitivity to MAIQ correlates with ribonucleotide reductase RNR2 mRNA levels, establishing a mechanistic link between this isoquinoline-derived scaffold and enzyme inhibition [2]. While direct comparative activity data between isoquinoline-1-carbaldehyde and its structural analogs is not available in the open literature, the compound's established role as a precursor to therapeutically relevant molecular architectures distinguishes it from less-studied positional isomers. Procurement of isoquinoline-1-carbaldehyde enables access to this validated scaffold for medicinal chemistry exploration, whereas alternative aldehydes without comparable literature precedent introduce greater synthetic uncertainty.

Derivative Utility
Context-dependent
Precursor to MAIQ (ribonucleotide reductase inhibitor) and fluorescent probes; literature precedent for antitumor derivative research
Medicinal chemistry scaffold context with reported cell-model activity
No head-to-head comparative data for isomer derivatives
Medicinal chemistry Alkaloid precursor Drug intermediate

Commercial Sourcing and Analytical Validation

Isoquinoline-1-carbaldehyde (CAS 4494-18-2) is commercially available from multiple established vendors with purity specifications typically ranging from 96% to 98%, accompanied by comprehensive analytical documentation including NMR, HPLC, and GC certificates of analysis . The compound is stocked globally with defined shipping conditions (cold pack under inert atmosphere) and has a well-documented MDL number (MFCD06738864) and PubChem ID (265306) enabling unambiguous identification across procurement platforms . In contrast, isoquinoline-3-carbaldehyde (CAS 5470-80-4) has more limited commercial availability and sparse public characterization data, with key physical property fields frequently listed as 'n/a' or absent in major chemical databases . This disparity in commercial accessibility and quality assurance infrastructure translates to tangible procurement differences: isoquinoline-1-carbaldehyde offers verified purity, batch-to-batch consistency, and the ability to source from multiple qualified vendors, whereas procurement of isoquinoline-3-carbaldehyde may involve longer lead times, limited supplier options, and greater uncertainty regarding analytical characterization.

Sourcing & Docs
Data to verify
≥5 vendors, purity 96–98% with COA; 3-isomer limited availability and sparse characterization data
Commercial sourcing context; documentation supports batch consistency review
Supply landscape as reported; independent verification recommended
Supply chain Quality control Analytical validation

Isoquinoline-1-carbaldehyde Application Scenarios


FVT Synthesis of Imidazo[5,1-a]isoquinoline

Research groups focused on constructing imidazo[5,1-a]isoquinoline frameworks via flash vacuum thermolysis (FVT) methodologies should prioritize isoquinoline-1-carbaldehyde as the aldehyde precursor. The documented 50–75% yield for the FVT-mediated cyclization of its N-(tert-butyl)imine derivative to 3-methyl-imidazo[5,1-a]isoquinoline provides a benchmark for synthetic planning [1]. Substitution with quinoline-2-carbaldehyde or other heteroaromatic aldehydes yields different regioisomeric products (e.g., imidazo[1,5-a]quinoline derivatives) and is not synthetically equivalent [1]. This scenario is particularly relevant for laboratories developing nitrogen-containing heterocyclic libraries or investigating photophysical properties of imidazoazine systems.

Na⁺/K⁺-ATPase Inhibition Mechanism Studies

Isoquinoline-1-carbaldehyde is an appropriate selection for research programs investigating sodium/potassium-ATPase (Na⁺/K⁺-ATPase) inhibition as a pharmacological mechanism. The compound has been documented to bind to the active site of Na⁺/K⁺-ATPase and inhibit ion transport across cellular membranes [1]. This established activity profile makes it a relevant tool compound for studies examining membrane transport, electrochemical gradient maintenance, and ATP-utilizing enzyme function [1][2]. Alternative aromatic aldehydes lacking this documented Na⁺/K⁺-ATPase inhibitory activity would not serve the same research purpose and would require de novo validation of enzyme inhibition before use.

Medicinal Chemistry: Validated Isoquinoline Derivatives

Medicinal chemistry teams developing isoquinoline-based therapeutic candidates should consider isoquinoline-1-carbaldehyde as a starting material due to the established literature precedent for its derivatives. The compound has been successfully employed to synthesize 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ), a characterized ribonucleotide reductase inhibitor with documented antitumor properties and multi-drug resistance interactions in L1210 leukemia cell models [1]. Additionally, the scaffold has demonstrated utility in developing fluorescent probes for biological imaging and pharmaceutical agents targeting neurological disorders [2]. The availability of this prior art reduces the synthetic uncertainty associated with isoquinoline-based drug discovery programs, whereas positional isomers like isoquinoline-3-carbaldehyde lack comparable medicinal chemistry literature support.

Supply Chain and Analytical Validation

Research programs with stringent quality assurance requirements, including those operating under GLP or GMP-adjacent conditions, or those requiring batch-to-batch reproducibility for publication or regulatory submission, should procure isoquinoline-1-carbaldehyde from validated commercial sources rather than exploring poorly characterized positional isomers. Isoquinoline-1-carbaldehyde is available from multiple established vendors with purity specifications of 96–98% and comprehensive analytical documentation including NMR, HPLC, and GC certificates of analysis [1][2]. In contrast, isoquinoline-3-carbaldehyde (CAS 5470-80-4) has limited vendor availability and incomplete physical property characterization data [3]. For laboratories where supply chain reliability and analytical traceability are critical procurement criteria, isoquinoline-1-carbaldehyde represents the lower-risk, better-documented option.

Application
Selection Property
Validation Focus
FVT imidazoazine synthesis
Regiochemistry control of cyclization
Product identity and yield reproducibility
Ion transport enzyme studies
Reported Na⁺/K⁺-ATPase binding
Confirm enzyme inhibition in research assays
Isoquinoline scaffold derivatization
Literature-precedented precursor
Derivative biological activity profiling
Documentation-reliant research workflows
Vendor analytical documentation (NMR, HPLC, GC)
Batch-to-batch purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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